Vinyloxytrimethylsilane
Overview
Description
Trimethyl(vinyloxy)silane, also known as Vinyltrimethoxysilane (VTMS) or (Trimethylsiloxy)ethylene, is a silane coupling agent . It has a molecular formula of C5H12OSi and a molar mass of 116.23 . It can be used to enhance the wettability and improve the superhydrophobic characteristics of different composites .
Molecular Structure Analysis
The linear formula of Trimethyl(vinyloxy)silane is (CH3)3SiOCH=CH2 . The molecular weight is 116.23 .Chemical Reactions Analysis
The hydrolysis kinetics of methoxysilane coupling agents (MSCA), including Trimethyl(vinyloxy)silane, have been studied using Fourier transform near-infrared (FTNIR) spectroscopy combined with the partial least squares (PLS) model . The hydrolysis reactions were found to be second-order reactions .Physical and Chemical Properties Analysis
Trimethyl(vinyloxy)silane is a colorless to almost colorless clear liquid . It has a boiling point of 75°C , a flash point of -19°C , and a specific gravity of 0.78 at 20°C . The refractive index is 1.39 .Scientific Research Applications
Laser-Induced Photolysis
Trimethyl(vinyloxy)silane (TMVSi) can undergo laser-induced photolysis resulting in the chemical vapor deposition of solid nano-sized polyoxocarbosilane. This process, induced by a Megawatt ArF laser, leads to the formation of a polymer with superior thermal stability, containing radical Si centers, and is described as cross-linked polymethyloxocarbosilane (Pola et al., 2003).
UV-Induced Chemical Vapour Deposition
UV-induced photolysis of TMVSi using ArF laser results in the formation of unsaturated hydrocarbons and a solid polydimethylsiloxane. This method represents a convenient process of chemical vapor deposition, effectively utilizing silicon for the formation of solid phases and influencing the morphology and composition of the films (Ouchi et al., 1999).
Polymer Synthesis
TMVSi has been utilized in the synthesis of novel monomers and polymers with silicon-containing functional groups. These monomers have been copolymerized with styrene, leading to polymers that can be cross-linked by hydrolysis (Jenkins et al., 1975).
Wood Polymer Composite Enhancement
Silanized micro-size silicate-based minerals, modified with vinyl-silane, have been used to enhance the mechanical, thermal, and rheological properties of wood polymer composites. The addition of these modified minerals has been shown to improve tensile and flexural strengths and thermal stability of the composites (Koohestani et al., 2017).
Polymerization Initiating Systems
In the field of polymerization, systems based on bodipy/iodonium salt and optionally tris(trimethylsilyl)silane have been used for polymerizing divinylether and epoxy monomers upon exposure to visible light. The presence of silane in these systems enhances the rate of polymerization and conversion, leading to the synthesis of cross-linked polymer networks (Telitel et al., 2012).
Modification of Low-Density Polyethylene
Vinyl trimethoxysilane grafting onto low-density polyethylene (LDPE) has been investigated to understand its effect on the silane grafting reaction. This process increases the extent of silane grafting, affecting the polymer's thermal properties and enhancing its applicability in various industries (Shieh & Tsai, 1998).
Safety and Hazards
Trimethyl(vinyloxy)silane is highly flammable and can cause skin and eye irritation . It’s recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is advised .
Relevant Papers One relevant paper titled “Megawatt laser photolysis of trimethyl(vinyloxy)silane” discusses the production of nano-sized cross-linked polyoxocarbosilane with superior thermal stability and radical Si centers .
Mechanism of Action
Target of Action
Vinyloxytrimethylsilane primarily targets organic synthesis reactions and polymerization processes . It serves as a building block in the preparation of various organic compounds and as a monomer in the production of polymers .
Mode of Action
The mode of action of this compound involves its ability to undergo various chemical reactions, such as addition and substitution reactions, to form new carbon-carbon and carbon-heteroatom bonds . In polymerization, it links multiple this compound molecules through chemical bonds to form a larger polymer chain .
Result of Action
The result of this compound’s action is the formation of new organic compounds or polymers . These products can have a wide range of properties and uses, depending on the specific reactions and conditions involved.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it’s known to be flammable and should be handled with caution . It’s also recommended to store it in a cool and dry place .
Properties
IUPAC Name |
ethenoxy(trimethyl)silane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12OSi/c1-5-6-7(2,3)4/h5H,1H2,2-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFTNNOZFRQLFQB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12OSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
27136-59-0 | |
Record name | Silane, (ethenyloxy)trimethyl-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27136-59-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID4064137 | |
Record name | Silane, (ethenyloxy)trimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4064137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6213-94-1 | |
Record name | (Ethenyloxy)trimethylsilane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6213-94-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Silane, (ethenyloxy)trimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006213941 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Silane, (ethenyloxy)trimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Silane, (ethenyloxy)trimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4064137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Trimethyl(vinyloxy)silane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.711 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (Vinyloxy)trimethylsilane | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/66QR5369YE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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